molecular formula C14H30Cl2N2O2 B12704505 4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- CAS No. 137866-72-9

4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)-

Cat. No.: B12704505
CAS No.: 137866-72-9
M. Wt: 329.3 g/mol
InChI Key: YVKSMWJOZJZYEO-PYOUUUKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride is a cyclohexene derivative with a stereochemically defined structure (1-alpha,2-beta,3-alpha,6-beta). Its core structure features a six-membered cyclohexene ring substituted with two hydroxyl groups at positions 1 and 2, and diethylamino groups at positions 3 and 4. Notably, the stereochemistry (axial/equatorial positioning of substituents) influences its reactivity and interactions with biological or environmental systems .

Properties

CAS No.

137866-72-9

Molecular Formula

C14H30Cl2N2O2

Molecular Weight

329.3 g/mol

IUPAC Name

(1S,2S,3R,6R)-3,6-bis(diethylamino)cyclohex-4-ene-1,2-diol;dihydrochloride

InChI

InChI=1S/C14H28N2O2.2ClH/c1-5-15(6-2)11-9-10-12(14(18)13(11)17)16(7-3)8-4;;/h9-14,17-18H,5-8H2,1-4H3;2*1H/t11-,12-,13+,14+;;/m1../s1

InChI Key

YVKSMWJOZJZYEO-PYOUUUKNSA-N

Isomeric SMILES

CCN(CC)[C@@H]1C=C[C@H]([C@@H]([C@H]1O)O)N(CC)CC.Cl.Cl

Canonical SMILES

CCN(CC)C1C=CC(C(C1O)O)N(CC)CC.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation of Cyclohexene-1,2-diol Core

The foundational step in synthesizing the target compound is the preparation of cyclohexene-1,2-diol, which serves as the core structure. A well-documented industrially viable method involves the epoxidation of cyclohexene followed by hydrolysis:

  • Epoxidation of Cyclohexene: Cyclohexene is reacted with peracetic acid, an organic peracid commonly used industrially, to form cyclohexene oxide. This reaction is typically carried out under controlled temperature conditions to optimize yield and minimize by-products.

  • Hydrolysis of Cyclohexene Oxide: The crude reaction mixture containing cyclohexene oxide and acetic acid is then reacted with water in excess (greater than the theoretical stoichiometric amount) at elevated temperatures (~70°C) with stirring. This step converts cyclohexene oxide into cyclohexane-1,2-diol with high yield (~94%) without requiring purification of the intermediate epoxide.

Step Reagents/Conditions Outcome Yield (%)
Epoxidation Cyclohexene + Peracetic acid, controlled temp Cyclohexene oxide (crude) Not isolated
Hydrolysis Crude cyclohexene oxide + Water, 70°C, stirring Cyclohexane-1,2-diol 94

This method is advantageous industrially because it avoids the need for isolating and purifying the epoxide intermediate, simplifying the process and improving efficiency.

The introduction of diethylamino substituents at the 3 and 6 positions of the cyclohexene-1,2-diol core requires selective substitution reactions. While direct literature on this exact substitution is limited, analogous strategies for introducing diethylamino groups on cyclohexene derivatives involve:

  • Halogenation of Cyclohexene Derivatives: Starting from halogenated cyclohexene intermediates such as 1,2-dibromocyclohexene, prepared by bromination of 1-chlorocyclohexene under controlled low temperatures (5–10 °C) followed by elimination reactions with KOH in ethanol to yield dibromocyclohexene.

  • Nucleophilic Substitution: The halogen atoms on the cyclohexene ring can be displaced by diethylamine or related amine nucleophiles under suitable conditions to install diethylamino groups at the desired positions. This step typically requires refluxing in an appropriate solvent and may be monitored by thin-layer chromatography (TLC) or NMR.

Step Reagents/Conditions Outcome Yield (%)
Halogenation 1-Chlorocyclohexene + Br2, 5–10 °C 1,2-Dibromocyclohexene 43
Elimination KOH in ethanol, reflux 2–3 h Dibromocyclohexene (solid) 69
Amination Diethylamine, reflux (conditions vary) 3,6-bis(diethylamino) substituted cyclohexene Not specified

This approach is supported by the synthesis of related cyclohexene derivatives functionalized with phosphine oxide groups via halogenated intermediates, demonstrating the feasibility of halogen displacement on cyclohexene rings.

Formation of Dihydrochloride Salt

The final step to obtain the dihydrochloride salt involves:

  • Acidification: The free base form of 4-cyclohexene-1,2-diol, 3,6-bis(diethylamino) is treated with hydrochloric acid to form the dihydrochloride salt. This step improves the compound’s stability, solubility, and handling properties.

  • Crystallization: The salt is typically isolated by crystallization from suitable solvents, yielding the pure dihydrochloride form with defined stereochemistry (1-alpha,2-beta,3-alpha,6-beta).

Stereochemical Considerations

The stereochemistry of the diol and amino substituents is critical for the compound’s properties. The preparation methods emphasize control over stereochemistry during epoxidation and hydrolysis steps, as well as during nucleophilic substitution, to achieve the (1-alpha,2-beta,3-alpha,6-beta) configuration.

Summary Table of Preparation Steps

Step No. Process Reagents/Conditions Product/Intermediate Yield/Notes
1 Epoxidation Cyclohexene + Peracetic acid, controlled temp Cyclohexene oxide (crude) High conversion, no isolation needed
2 Hydrolysis Crude cyclohexene oxide + Water, 70°C Cyclohexane-1,2-diol 94% yield
3 Halogenation 1-Chlorocyclohexene + Br2, 5–10 °C 1,2-Dibromocyclohexene 43% yield
4 Elimination KOH in ethanol, reflux 2–3 h Dibromocyclohexene (solid) 69% yield
5 Amination (Nucleophilic substitution) Diethylamine, reflux (conditions vary) 3,6-bis(diethylamino) substituted cyclohexene Not specified, requires optimization
6 Salt formation HCl acidification, crystallization Dihydrochloride salt of target compound Purified crystalline salt

Research Findings and Notes

  • The epoxidation-hydrolysis route for cyclohexane-1,2-diol is industrially preferred due to its high yield and elimination of purification steps for intermediates.

  • Halogenation and subsequent nucleophilic substitution are common strategies for introducing amino substituents on cyclohexene rings, supported by analogous syntheses of dibromo and substituted cyclohexene derivatives.

  • Control of stereochemistry is achieved by reaction conditions and choice of reagents, ensuring the desired stereochemical configuration of the final compound.

  • The dihydrochloride salt form enhances compound stability and is standard for amine-containing compounds to facilitate handling and application.

Chemical Reactions Analysis

4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of cyclohexene derivatives with additional functional groups, while reduction reactions may result in the formation of cyclohexane derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties, including its effects on specific molecular targets and pathways. In industry, it is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride, (1-alpha,2-beta,3-alpha,6-beta)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3,6-Bis(chloromethyl)-1,4-dioxane-2,5-dione (A57)

  • Structural Differences: Replaces diethylamino groups with chloromethyl groups and substitutes diol with a dioxane-dione ring.
  • Reactivity : Undergoes dehydrochlorination and radical/nucleophilic thiol additions for polymer modifications .
  • Applications : Used in biodegradable polymer synthesis, unlike the target compound, which lacks reported polymerization activity.

3-Cyclohexene-1-carboxylic Acid (CAS 4771-80-6)

  • Functional Groups: Features a carboxylic acid instead of diol and diethylamino groups.
  • Solubility : Less polar than the dihydrochloride salt form of the target compound, limiting its use in aqueous systems .

Stereochemical and Environmental Comparisons

Beta-Hexachlorocyclohexane (beta-HCH; CAS 319-85-7)

  • Structure : Chlorinated cyclohexane with stereochemistry (1-alpha, 2-beta, 3-alpha, 4-beta, 5-alpha, 6-beta).
  • Persistence : Highly persistent in cold environments (hydrolytic half-life up to 26 years at 5°C) due to chlorination and stable stereochemistry .

Substituent-Driven Property Differences

Compound Key Substituents Solubility Reactivity/Applications
Target Compound Diethylamino, dihydrochloride High (polar) Potential drug delivery, chelation
3,6-Bis(chloromethyl)-1,4-dioxane-2,5-dione Chloromethyl, dioxane-dione Moderate Polymer synthesis
Beta-HCH Chlorine, stereochemical Cl Low (hydrophobic) Pesticide (historical)

Research Findings and Gaps

  • Stereochemical Stability: The (1-alpha,2-beta,3-alpha,6-beta) configuration of the target compound may confer resistance to enzymatic degradation compared to beta-HCH’s rigid chlorinated structure.
  • Biological Interactions: Diethylamino groups could enable pH-dependent solubility or metal chelation, but toxicity data are absent, unlike beta-HCH’s well-documented risks .
  • Synthetic Pathways: Analogous to A57, the target compound’s synthesis likely involves oxidation and cyclization steps, but its diethylamino groups require specialized amine-protection strategies .

Biological Activity

4-Cyclohexene-1,2-diol, 3,6-bis(diethylamino)-, dihydrochloride is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C18H26Cl2N2O2
  • Molecular Weight : 357.3 g/mol
  • Structure : The compound features a cyclohexene ring with hydroxyl groups and diethylamino substituents.

Antioxidant Activity

Research indicates that compounds similar to 4-Cyclohexene-1,2-diol exhibit notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage. A study highlighted that catechol derivatives have significant antioxidant activity, suggesting that similar structures may also confer this benefit .

Antimicrobial Effects

The compound's structural features may contribute to antimicrobial activities. Similar compounds have been shown to inhibit the growth of various pathogens. For instance, studies on structurally related epoxides indicate potential as antimicrobial agents through mechanisms such as cell membrane disruption .

Cytotoxicity and Cancer Research

Preliminary findings suggest that this compound may have cytotoxic effects on cancer cells. Compounds with similar diol structures have been studied for their ability to induce apoptosis in cancer cell lines. For example, the epoxide of related compounds has demonstrated selective toxicity towards cancer cells while sparing normal cells .

The biological activity of 4-Cyclohexene-1,2-diol can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in the structure can donate electrons to free radicals, neutralizing them and reducing oxidative stress.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression or microbial growth by forming covalent bonds with active site residues.
  • Membrane Disruption : The amphiphilic nature of the compound may allow it to integrate into microbial membranes, leading to structural destabilization.

Study on Antioxidant Activity

A recent study evaluated the antioxidant properties of catechol derivatives derived from natural sources. It was found that these compounds effectively reduced oxidative damage in cellular models . This suggests that 4-Cyclohexene-1,2-diol may exhibit similar protective effects.

Antimicrobial Testing

In a comparative study of various diol compounds against bacterial strains, it was observed that certain derivatives showed significant inhibition zones in agar diffusion tests. The results indicated a correlation between structural complexity and antimicrobial efficacy .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.